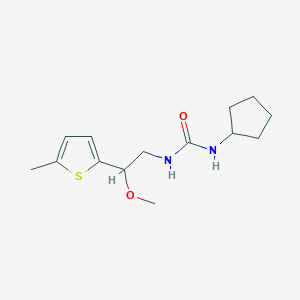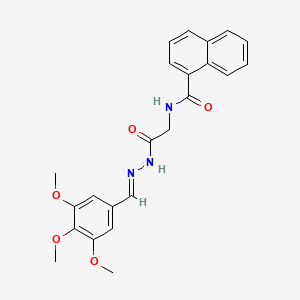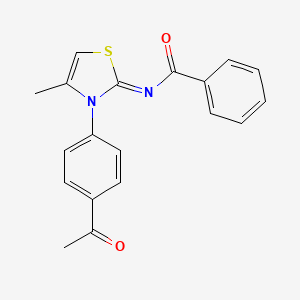![molecular formula C18H15FN2O3S B2806429 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide CAS No. 325977-12-6](/img/structure/B2806429.png)
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide, also known as FUB-144, is a synthetic cannabinoid that has gained attention in recent years due to its potent psychoactive properties. It belongs to the class of indazole-based synthetic cannabinoids and is structurally similar to other compounds such as JWH-018 and AM-2201. FUB-144 has been identified as a designer drug and is not approved for human consumption.
科学的研究の応用
Photo-degradation Analysis
Research has shown interest in the photo-degradation behavior of thiazole-containing compounds, including detailed structural analysis of degradation products through methods like LC-MS/MS and NMR. These studies offer insights into the stability and degradation pathways of these compounds, which is crucial for developing stable pharmaceuticals (Wu, Hong, & Vogt, 2007).
Anti-inflammatory and Antimicrobial Activities
Several studies focus on synthesizing derivatives of thiazole-containing compounds for biological activities. For instance, derivatives have shown significant anti-inflammatory and antimicrobial activities, suggesting their potential as therapeutic agents for treating inflammation and infections (Sunder & Maleraju, 2013).
Novel Crystalline Forms
The discovery of novel crystalline forms of thiazole-containing compounds, with applications claimed in treating a range of disorders such as asthma, gastrointestinal diseases, and depression, highlights their versatility in drug development (Norman, 2008).
Compulsive Food Consumption
Research into the role of orexin-1 receptor mechanisms on compulsive food consumption presents a novel application of thiazole derivatives in addressing binge eating and potentially other eating disorders (Piccoli et al., 2012).
Antioxidant Activity
The synthesis and evaluation of thiazolidin-4-one derivatives incorporating the thiazole ring have shown promising antioxidant activities, suggesting their potential in combating oxidative stress-related conditions (El Nezhawy et al., 2009).
Structural Characterization and Synthesis
Studies on the synthesis and structural characterization of thiazole derivatives, including detailed analysis through techniques such as single-crystal diffraction, contribute to the understanding of their chemical properties and potential applications in material science and drug design (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
作用機序
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
Thiazole derivatives are known to interact with their targets and cause changes that lead to various biological activities . The presence of the fluorophenyl group could potentially enhance the compound’s interaction with its targets.
Biochemical Pathways
Thiazole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The downstream effects of these activities could potentially be influenced by this compound.
Result of Action
Thiazole derivatives are known to have diverse biological activities , which suggests that this compound could potentially have a wide range of effects at the molecular and cellular level.
特性
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S/c1-23-14-7-12(8-15(9-14)24-2)17(22)21-18-20-16(10-25-18)11-3-5-13(19)6-4-11/h3-10H,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBYXTZKMABLCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid hydrochloride](/img/no-structure.png)
![(4-(3-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2806351.png)
![Tert-Butyl rac-(1S,2R,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B2806353.png)
![N-[4-(6-Ethoxy-benzothiazol-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B2806355.png)
![6-Phenyl-2-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2806356.png)
![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2806357.png)
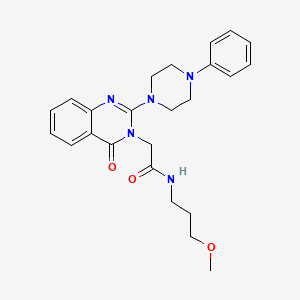
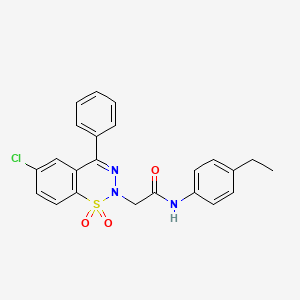
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2806361.png)
